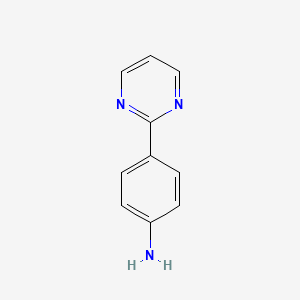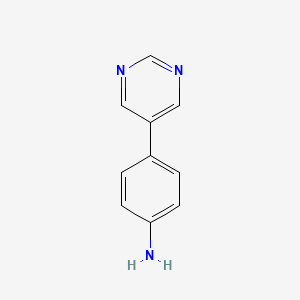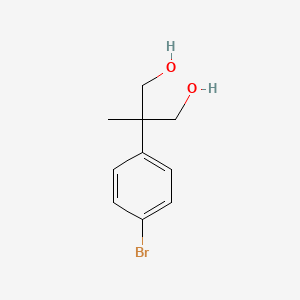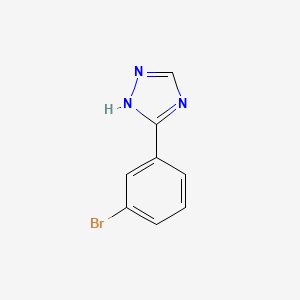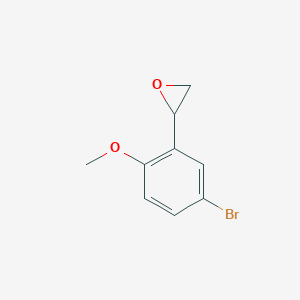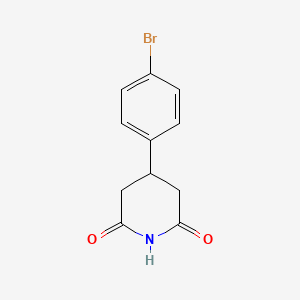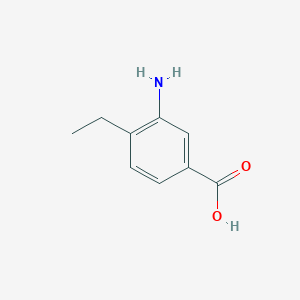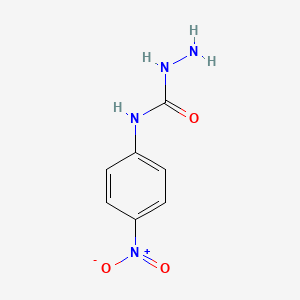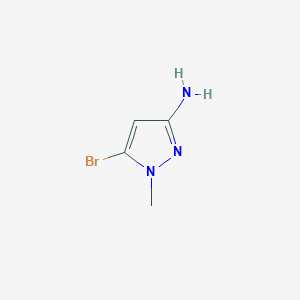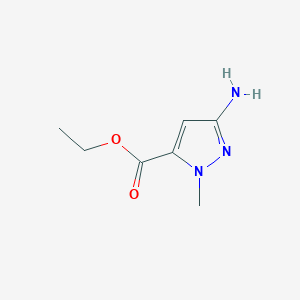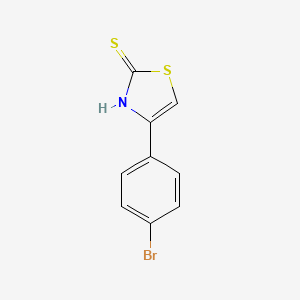
4-(4-Bromophenyl)-2-thiazolethiol
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For similar compounds, the structure has been determined using techniques such as NMR, IR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve reactions with nucleophiles or electrophiles, depending on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through experimental testing .Scientific Research Applications
Alzheimer’s Disease Research
4-(4-Bromophenyl)-2-thiazolethiol: derivatives have been synthesized and evaluated as multifactorial agents for the treatment of Alzheimer’s disease (AD). These derivatives, particularly AB11 and AB14 , showed promising activity against acetylcholinesterase (AChE) with low IC50 values, indicating potent inhibitory effects. They also acted as antioxidants and displayed moderate inhibition of amyloid beta (Aβ) aggregation, which is a hallmark of AD .
Synthesis of Mixed Bisamide Derivatives
This compound is utilized in the synthesis of mixed bisamide derivatives. These derivatives are important in various chemical reactions and can serve as intermediates in the development of more complex molecules with potential pharmacological activities .
Development of Antimicrobial Agents
The 4-(4-Bromophenyl)-2-thiazolethiol structure has been incorporated into molecules that exhibit antimicrobial properties. These compounds have shown effectiveness against Gram-positive bacteria, suggesting their potential as novel antimicrobial agents .
Molecular Modeling and Drug Design
In silico studies involving 4-(4-Bromophenyl)-2-thiazolethiol derivatives have been conducted to model interactions with biological targets such as enzymes. This application is crucial in drug design, allowing researchers to predict how these compounds might interact with biological systems before synthesizing and testing them in real-world scenarios .
Antioxidant Properties
Some derivatives of 4-(4-Bromophenyl)-2-thiazolethiol have been identified as good antioxidant agents. Antioxidants are vital in combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer .
Amyloid Beta Aggregation and Disaggregation
Research has indicated that certain 4-(4-Bromophenyl)-2-thiazolethiol derivatives can influence the aggregation and disaggregation of amyloid beta. This is significant in the context of Alzheimer’s disease, where the misfolding and aggregation of Aβ peptides play a central role in the disease’s pathology .
Mechanism of Action
Target of Action
For instance, some pyrazole-bearing compounds, which share a similar heterocyclic structure with thiazoles, have been found to exhibit potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that the compound’s interaction with its targets could lead to changes at the molecular level, affecting the function of the target molecules .
Biochemical Pathways
For instance, some pyrazole derivatives have been reported to inhibit the enzymatic activity of thioredoxin reductase (TrxR), a selenoenzyme essential for antioxidant defense and redox homeostasis .
Result of Action
For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-bromophenyl)-3H-1,3-thiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNMMIMBOFCDQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=S)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499622 | |
| Record name | 4-(4-Bromophenyl)-1,3-thiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-2-thiazolethiol | |
CAS RN |
2103-95-9 | |
| Record name | 4-(4-Bromophenyl)-2(3H)-thiazolethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2103-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Bromophenyl)-1,3-thiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Bromophenyl)-2-thiazolethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-(4-Bromophenyl)thiazole-2-thiol a promising ligand for developing anti-microbial agents?
A: The research paper highlights that incorporating 4-(4-Bromophenyl)thiazole-2-thiol as a ligand in bismuth complexes led to potent activity against various bacterial strains. Specifically, the tris-thiolato Bi(III) complex, [Bi(4-BrMTD)3], demonstrated notable bactericidal properties. [] While the exact mechanism of action isn't fully elucidated in the paper, the presence of the 4-(4-Bromophenyl)thiazole-2-thiol ligand seems to be crucial for the observed anti-microbial effects. This suggests its potential for further exploration in developing novel anti-microbial agents.
Q2: Are there any structural insights into the bismuth complex containing 4-(4-Bromophenyl)thiazole-2-thiol?
A: Yes, the research paper reports the successful obtaining of the crystal structure for the bismuth complex containing 4-(4-Bromophenyl)thiazole-2-thiol, denoted as [Bi(4-BrMTD)3]. [] Having access to this structural information is invaluable as it can provide insights into the coordination geometry of the complex and potentially shed light on its interaction with bacterial targets. This structural understanding can guide further optimization of similar compounds for enhanced anti-microbial activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



